molecular formula C10H9N3O2 B14682073 Methyl cyano(2-phenylhydrazinylidene)acetate CAS No. 36874-74-5

Methyl cyano(2-phenylhydrazinylidene)acetate

Cat. No.: B14682073
CAS No.: 36874-74-5
M. Wt: 203.20 g/mol
InChI Key: XWKZTCZGCMFFRY-UHFFFAOYSA-N
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Description

Methyl cyano(2-phenylhydrazinylidene)acetate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a cyano group, a phenylhydrazinylidene moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl cyano(2-phenylhydrazinylidene)acetate typically involves the condensation of methyl cyanoacetate with 2-phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in a suitable solvent like methanol . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl cyano(2-phenylhydrazinylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Mechanism of Action

The mechanism of action of methyl cyano(2-phenylhydrazinylidene)acetate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as sortase A, which is involved in the anchoring of surface proteins to the cell wall of Gram-positive bacteria . This inhibition can disrupt bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-phenylhydrazinylidene)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(2-phenylhydrazinylidene)propanoate: Similar structure but with a propanoate group instead of an acetate group.

    Methyl 2-(2-phenylhydrazinylidene)butanoate: Similar structure but with a butanoate group instead of an acetate group.

Uniqueness

Methyl cyano(2-phenylhydrazinylidene)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, in particular, enhances its potential as a versatile intermediate in

Properties

CAS No.

36874-74-5

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

methyl 2-cyano-2-(phenylhydrazinylidene)acetate

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)9(7-11)13-12-8-5-3-2-4-6-8/h2-6,12H,1H3

InChI Key

XWKZTCZGCMFFRY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NNC1=CC=CC=C1)C#N

Origin of Product

United States

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